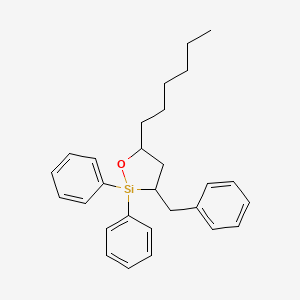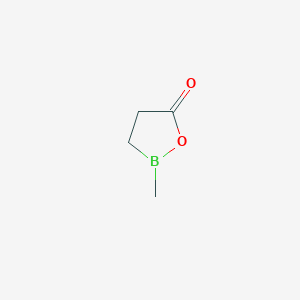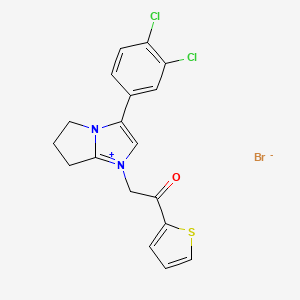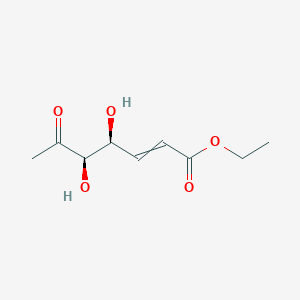
3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Benzyl-5-hexyl-2,2-diphényl-1,2-oxasilolane est un composé hétérocyclique qui présente une liaison silicium-oxygène (Si-O) dans sa structure cyclique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Benzyl-5-hexyl-2,2-diphényl-1,2-oxasilolane implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante est la réaction de cyclisation/couplage catalysée au Ni, qui utilise un lien silicium-oxygène détachable. Cette méthode permet la formation d’hétérocycles 1,2-oxasilolane avec une haute régiosélectivité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de cyclisation à grande échelle utilisant des catalyseurs optimisés et des conditions réactionnelles afin d’assurer un rendement et une pureté élevés. L’utilisation de réactifs et de solvants respectueux de l’environnement est également une considération clé dans les milieux industriels pour minimiser l’impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Benzyl-5-hexyl-2,2-diphényl-1,2-oxasilolane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des silanols ou des siloxanes correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle oxasilolane en dérivés silane.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau des groupes benzyle et phényle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) sont souvent utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les silanols, les siloxanes et divers dérivés substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
Le 3-Benzyl-5-hexyl-2,2-diphényl-1,2-oxasilolane a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique pour créer des molécules complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité
Applications De Recherche Scientifique
3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mécanisme D'action
Le mécanisme d’action du 3-Benzyl-5-hexyl-2,2-diphényl-1,2-oxasilolane implique son interaction avec des cibles moléculaires et des voies spécifiques. La liaison silicium-oxygène dans le cycle oxasilolane joue un rôle crucial dans sa réactivité. Le composé peut agir comme un nucléophile ou un électrophile, en fonction des conditions réactionnelles, et peut former des intermédiaires stables qui facilitent diverses transformations chimiques .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Benzyl-5-hexyl-2,2-diphényl-1,2-oxasilolane : présente des similitudes avec d’autres dérivés d’oxasilolane, tels que les 3-hydroxysilanes et les 4-arylalkanols.
Dérivés d’indole : Ces composés présentent également diverses activités biologiques et sont utilisés dans diverses applications, similaires aux oxasilolanes.
Unicité
Ce qui distingue le 3-Benzyl-5-hexyl-2,2-diphényl-1,2-oxasilolane, c’est sa liaison silicium-oxygène unique dans la structure du cycle, qui confère des propriétés chimiques et une réactivité distinctes. Cela en fait un composé précieux pour des applications spécialisées en synthèse organique et en science des matériaux .
Propriétés
Numéro CAS |
921199-47-5 |
|---|---|
Formule moléculaire |
C28H34OSi |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
3-benzyl-5-hexyl-2,2-diphenyloxasilolane |
InChI |
InChI=1S/C28H34OSi/c1-2-3-4-10-17-25-23-28(22-24-15-8-5-9-16-24)30(29-25,26-18-11-6-12-19-26)27-20-13-7-14-21-27/h5-9,11-16,18-21,25,28H,2-4,10,17,22-23H2,1H3 |
Clé InChI |
SPUGDWMDXKVMJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC([Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-](/img/structure/B12634016.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12634033.png)
![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)


![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634070.png)


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)
